molecular formula C8H14O2 B13511571 5-(tert-butyl)dihydrofuran-3(2H)-one

5-(tert-butyl)dihydrofuran-3(2H)-one

Cat. No.: B13511571
M. Wt: 142.20 g/mol
InChI Key: UOYBSXZBFURUMC-UHFFFAOYSA-N
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Description

5-(tert-butyl)dihydrofuran-3(2H)-one is an organic compound characterized by a furan ring with a tert-butyl group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)dihydrofuran-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihydrofuran derivative with tert-butyl halides in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl)dihydrofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-one derivatives, while reduction can produce dihydrofuran derivatives with varying degrees of saturation.

Scientific Research Applications

5-(tert-butyl)dihydrofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)dihydrofuran-3(2H)-one involves its interaction with molecular targets and pathways within a given system. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in biochemical pathways. The exact mechanism can vary depending on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydrofuran: A simpler furan derivative without the tert-butyl group.

    5-Methyl-2,5-dihydrofuran: Similar structure with a methyl group instead of a tert-butyl group.

    5-Ethyl-2,5-dihydrofuran: Contains an ethyl group at the 5-position.

Uniqueness

5-(tert-butyl)dihydrofuran-3(2H)-one is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-tert-butyloxolan-3-one

InChI

InChI=1S/C8H14O2/c1-8(2,3)7-4-6(9)5-10-7/h7H,4-5H2,1-3H3

InChI Key

UOYBSXZBFURUMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)CO1

Origin of Product

United States

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